molecular formula C4H4Na2O4 B1670766 Disodium succinate CAS No. 150-90-3

Disodium succinate

Cat. No.: B1670766
CAS No.: 150-90-3
M. Wt: 162.05 g/mol
InChI Key: ZDQYSKICYIVCPN-UHFFFAOYSA-L
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Description

Sodium succinate is the sodium salt of succinic acid, a dicarboxylic acid. It is a white, odorless, crystalline solid that is highly soluble in water. Sodium succinate is widely used in various fields due to its versatile properties and functions.

Mechanism of Action

Target of Action

Disodium succinate, also known as sodium succinate, primarily targets the Succinate Dehydrogenase (SDH) enzyme, a key component of the tricarboxylic acid (TCA) cycle . SDH plays a dual role in cellular metabolism, participating in both the TCA cycle and the electron transport chain (ETC) in mitochondria .

Mode of Action

This compound acts as a substrate for SDH in the TCA cycle . It is oxidized by SDH to fumarate, a process that also involves the transfer of electrons to the ETC . This dual role of SDH, facilitated by this compound, is crucial for maintaining energetic homeostasis within the cell .

Biochemical Pathways

This compound is involved in the TCA cycle, a central metabolic pathway in cells . The TCA cycle is responsible for the oxidation of acetyl-CoA to produce energy in the form of ATP. This compound, as a substrate for SDH, contributes to this process by facilitating the conversion of succinate to fumarate . Additionally, succinate semialdehyde resulting from the oxidation of succinate can supplement the synthesis of alpha-ketoglutarate (AKG), another key intermediate in the TCA cycle .

Result of Action

The action of this compound, through its role in the TCA cycle and ETC, contributes to the production of ATP, the primary energy currency of the cell . This supports various cellular functions and processes. Moreover, elevated intracellular succinate levels have been shown to exert a protective role in cells by reducing pro-inflammatory responses .

Action Environment

This compound is a stable compound with a high solubility in water . Its action, efficacy, and stability are influenced by various environmental factors such as pH and temperature . It is generally stable under physiological conditions, making it suitable for its role in cellular metabolism .

Biochemical Analysis

Biochemical Properties

Disodium succinate plays a crucial role in biochemical reactions. It serves as an essential component of the tricarboxylic acid (TCA) cycle . In this cycle, it is converted into fumarate by the enzyme succinate dehydrogenase . This process is key to maintaining energy balance and normal physiological functions in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by providing the necessary substrate for ATP (adenosine triphosphate) production, which is essential for optimal cellular function . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the TCA cycle. It acts as an electron donor in the production of fumaric acid and FADH2 . It also functions similarly to a hormone, leading to the activation of cell-specific signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its thermal stability enables it to go through high-temperature processes in food . Changes in the apparent acidity, which were monitored by measuring ionization of probe molecules and expressed as Hammett acidity function, depend both on buffer type and co-solutes (such as sugars and polymers) and were shown to correlate with degradation rates of acid-sensitive compounds .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a crucial part of the TCA cycle, where it is converted into fumarate . It also plays a role in the metabolism of branched-chain amino acids, heme synthesis, ketone body utilization, and the gamma aminobutyric acid (GABA) shunt .

Transport and Distribution

This compound can be transported outside of the cell via a series of transporters, where it interacts with its specific receptor, SUCNR1

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it plays a crucial role in the TCA cycle . It can also exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium succinate can be synthesized by neutralizing succinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by drying the product at 120°C and pulverizing it .

Industrial Production Methods: Industrial production of sodium succinate often involves fermentation processes. For example, glucose can be used as a carbon source in a fermentation tank, where specific strains of bacteria convert it into sodium succinate through anaerobic fermentation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Esterification: Alcohols and acid catalysts are typically used.

    Dehydration: Dehydration reactions often require heat and an acid catalyst.

    Condensation: Amino compounds and heat are commonly used.

Major Products Formed:

    Oxidation: Various oxidation products.

    Esterification: Esters of succinic acid.

    Dehydration: Succinic anhydride.

    Condensation: Amides and peptides.

Scientific Research Applications

Sodium succinate is extensively used in scientific research due to its role in cellular metabolism and its buffering capacity. Some key applications include:

Comparison with Similar Compounds

Uniqueness: Sodium succinate is unique due to its high solubility in water and its role as a key intermediate in cellular metabolism. Its ability to act as both an energy source and a buffer makes it highly versatile in various scientific and industrial applications.

Properties

IUPAC Name

disodium;butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYSKICYIVCPN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059741
Record name Disodium succinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Reference #1]
Record name Sodium succinate
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CAS No.

150-90-3
Record name Butanedioic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

In a crystalliser (500 ml open jacketed glass vessel) 100.1 g (0.848 mole) of succinic acid (Acros) and 19.9 g (0.074 mole) of sodium succinate hexahydrate (Acros) were dissolved in 281.5 g of demineralised water, by heating with the thermostatic bath to 80° C. This resulted in a clear solution with 25% of succinic acid and 3% of sodium succinate, representing a solution obtained from a water-splitting electrodialysis process with a conversion of 92 mole %. The solution was cooled from 80° C. to 20° C. in 5 hours with a linear cooling profile. During cooling nucleation took place between 56° C. and 50° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
sodium succinate hexahydrate
Quantity
19.9 g
Type
reactant
Reaction Step One
Name
Quantity
281.5 g
Type
solvent
Reaction Step One
Yield
25%
Yield
3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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